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molecular formula C32H50N2O5 B8437348 7,13-Bis(1-adamantylcarbonyl)-1,4,10-trioxa-7,13-diazacyclopentadecane

7,13-Bis(1-adamantylcarbonyl)-1,4,10-trioxa-7,13-diazacyclopentadecane

Cat. No. B8437348
M. Wt: 542.7 g/mol
InChI Key: BTBJZKYHYYBKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05445762

Procedure details

Analogously to Example 2 from 1,4,10-trioxa-7,13-diazacyclopentadecane and 1-adamantylcarbonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:15][CH2:14][NH:13][CH2:12][CH2:11][O:10][CH2:9][CH2:8][NH:7][CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:16]12([C:26](Cl)=[O:27])[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[CH2:17]1)[CH2:23]2>>[C:16]12([C:26]([N:13]3[CH2:12][CH2:11][O:10][CH2:9][CH2:8][N:7]([C:26]([C:16]45[CH2:25][CH:20]6[CH2:19][CH:18]([CH2:24][CH:22]([CH2:21]6)[CH2:23]4)[CH2:17]5)=[O:27])[CH2:6][CH2:5][O:4][CH2:3][CH2:2][O:1][CH2:15][CH2:14]3)=[O:27])[CH2:25][CH:20]3[CH2:21][CH:22]([CH2:24][CH:18]([CH2:19]3)[CH2:17]1)[CH2:23]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCCNCCOCCNCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C12(CC3CC(CC(C1)C3)C2)C(=O)N2CCOCCOCCN(CCOCC2)C(=O)C23CC1CC(CC(C2)C1)C3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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